molecular formula C9H16N2O B1299508 1-Cyclopentylpiperazin-2-one CAS No. 59702-17-9

1-Cyclopentylpiperazin-2-one

Cat. No.: B1299508
CAS No.: 59702-17-9
M. Wt: 168.24 g/mol
InChI Key: ARBQQMHPEQJNID-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperazin-2-one is a chemical compound with the molecular formula C9H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Cyclopentylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and neurotransmission .

Comparison with Similar Compounds

    Piperazine: A widely used compound in medicinal chemistry with applications in the treatment of parasitic infections.

    Cyclohexylpiperazine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group, used in various pharmacological studies.

    Morpholine: Another nitrogen-containing heterocycle with applications in organic synthesis and as a solvent.

Uniqueness: 1-Cyclopentylpiperazin-2-one is unique due to its specific cyclopentyl substitution, which can confer distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

1-cyclopentylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBQQMHPEQJNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360637
Record name 1-cyclopentylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-17-9
Record name 1-cyclopentylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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